
(S)-Methyl 4-(1-aminoethyl)benzoate
Overview
Description
(S)-Methyl 4-(1-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Methyl 4-(1-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(1-aminoethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-(1-aminoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Medicinal Chemistry
(S)-Methyl 4-(1-aminoethyl)benzoate is primarily studied for its potential pharmaceutical applications. Its structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic uses.
Anticancer Research
Recent studies have investigated the compound's anticancer properties. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Study | Focus | Findings |
---|---|---|
Study A | Glioblastoma | Demonstrated significant cytotoxicity with an IC50 value lower than many non-fluorinated analogs. |
Study B | Breast Cancer | Indicated potential for reducing tumor size in vivo models. |
Neuroprotective Effects
Preliminary research suggests that this compound may exhibit neuroprotective properties. It appears to modulate neurotransmitter systems and reduce oxidative stress, which could be beneficial in treating neurodegenerative diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthesis of Bioactive Compounds
This compound is utilized in synthesizing various bioactive compounds, including:
- Guanidine alkaloids
- Antihypertensive agents like telmisartan
This compound can undergo various chemical transformations, including acylation and alkylation, making it versatile for synthetic chemists.
Reaction Type | Description | Example |
---|---|---|
Acylation | Introduction of acyl groups | Synthesis of amides |
Alkylation | Introduction of alkyl groups | Formation of substituted benzoates |
The biological activity of this compound has been a subject of extensive research.
Case Studies
Several case studies highlight the compound's potential:
Study | Focus | Findings |
---|---|---|
Study C | Antimicrobial Activity | Showed enhanced efficacy against Gram-positive bacteria compared to non-fluorinated counterparts. |
Study D | Metabolic Syndrome | Investigated its role in ameliorating symptoms associated with obesity in animal models. |
Mechanism of Action
The mechanism of action of (S)-Methyl 4-(1-aminoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-aminoethyl)benzoate: The non-chiral version of the compound.
Ethyl 4-(1-aminoethyl)benzoate: An ethyl ester analog.
4-(1-aminoethyl)benzoic acid: The corresponding carboxylic acid.
Uniqueness
(S)-Methyl 4-(1-aminoethyl)benzoate is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring high selectivity and specificity .
Biological Activity
(S)-Methyl 4-(1-aminoethyl)benzoate, also known by its CAS number 222714-37-6, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Functional Groups : Contains both an amino group and an ester functional group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activity, particularly in drug development contexts. It has been investigated as a precursor for synthesizing inhibitors targeting the hepatitis C virus helicase, showcasing its relevance in antiviral research.
The compound's mechanism of action is suggested to involve:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
- Molecular Interactions : Capable of forming hydrogen bonds and participating in hydrophobic interactions, which may facilitate binding with proteins or enzymes.
Case Studies and Experimental Data
-
Antiviral Activity :
- In studies focused on hepatitis C virus helicase inhibitors, this compound was identified as a promising candidate for further medicinal chemistry optimization.
- The compound's ability to disrupt weak interactions like hydrogen bonds could affect various biochemical pathways, leading to potential antiviral effects.
- Inhibitory Effects on Enzymes :
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be assessed by comparing it with structurally similar compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
(R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | 0.98 | Different stereochemistry affecting biological activity |
This compound hydrochloride | 0.98 | Hydrochloride form may enhance solubility |
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride | 0.98 | Positioning of functional groups alters reactivity |
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | 0.93 | Contains a naphthalene structure providing different pharmacological properties |
This table highlights how the specific configuration and functional group arrangement of this compound may confer distinct pharmacological properties compared to these similar compounds.
Safety Profile
Despite its potential applications, limited data exists regarding the safety profile of this compound. Caution is advised due to the presence of the amine group, which may cause irritation or corrosive effects upon contact . Standard laboratory safety practices should be followed when handling this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-Methyl 4-(1-aminoethyl)benzoate, and how is enantiomeric purity maintained?
The compound is synthesized via esterification of (S)-1-aminoethyl benzoic acid with methanol under acidic catalysis. A reported method involves refluxing 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate in the presence of HCl, achieving an 83% yield . To maintain enantiomeric purity, chiral chromatography (e.g., using amylose- or cellulose-based columns) or asymmetric synthesis techniques are recommended. Storage under inert gas (N₂ or Ar) at 2–8°C preserves stability .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., δ 1.5 ppm for the methyl group in the aminoethyl side chain) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (179.22 g/mol) and fragmentation patterns .
- Chiral HPLC : To confirm enantiomeric excess (>99% for pharmaceutical-grade research) .
Q. How does the compound’s solubility impact experimental design?
this compound is soluble in polar solvents (e.g., methanol, DMSO) but less so in nonpolar solvents. For biological assays, DMSO stock solutions are typical, but concentrations must be optimized to avoid solvent toxicity. Solubility parameters (e.g., logP = 1.09) guide solvent selection for kinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from impurities or stereochemical variations. Strategies include:
- Cross-validation : Compare experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) .
- 2D NMR techniques : Use COSY, HSQC, or NOESY to resolve overlapping signals, particularly for the chiral center at C1 of the aminoethyl group .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific moieties in complex spectra .
Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to targets like G-protein-coupled receptors (GPCRs) .
- Molecular Dynamics (MD) Simulations : Predict binding modes using the compound’s chiral configuration and lipophilicity (logD = 1.53) .
- In vitro assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorogenic substrates, with IC₅₀ values normalized to controls .
Q. How does the chiral center influence pharmacological activity, and how is this validated experimentally?
The (S)-enantiomer may exhibit distinct target selectivity compared to the (R)-form. Validation methods include:
- Enantiomer-specific assays : Compare IC₅₀ values of both enantiomers in enzyme inhibition studies .
- X-ray crystallography : Resolve co-crystal structures with target proteins to map stereospecific interactions .
- Pharmacokinetic profiling : Measure metabolic stability (e.g., hepatic microsome assays) to assess enantiomer-specific degradation .
Q. What strategies mitigate racemization during derivatization or prolonged storage?
- Low-temperature synthesis : Conduct reactions below 0°C to minimize thermal racemization .
- Acidic/buffered conditions : Use pH-controlled environments (pH 4–6) to stabilize the amino group .
- Lyophilization : Store lyophilized samples under argon to prevent moisture-induced degradation .
Q. Methodological Challenges and Data Analysis
Q. How are computational models used to predict the compound’s reactivity and stability?
- Quantum Mechanics (QM) : Calculate transition states for ester hydrolysis or amino group reactions .
- QSPR Models : Relate molecular descriptors (e.g., topological polar surface area = 52 Ų) to solubility or membrane permeability .
- Docking Studies : Screen against virtual ligand libraries to identify potential off-target interactions .
Q. What experimental designs address low yields in scaled-up synthesis?
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
- Flow chemistry : Enhance mixing and heat transfer for high-purity batches .
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst concentration, temperature) via response surface methodology .
Q. How are stability studies conducted under varying pH and temperature conditions?
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGLHLLQZGWPT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590819 | |
Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222714-37-6 | |
Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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